molecular formula C13H19FO2Si B15066491 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde

Cat. No.: B15066491
M. Wt: 254.37 g/mol
InChI Key: SHBUACBQPLOMKZ-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H20O2SiF. It is a derivative of benzaldehyde, where the hydrogen atom in the para position is replaced by a tert-butyldimethylsilyloxy group, and the ortho position is substituted with a fluorine atom. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-2-fluorobenzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection Step:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzoic acid

    Reduction: 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to a primary alcohol by the addition of hydrogen atoms. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
  • 4-((tert-Butyldimethylsilyl)oxy)aniline
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. The tert-butyldimethylsilyloxy group provides steric protection and enhances stability, while the fluorine atom introduces unique electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C13H19FO2Si

Molecular Weight

254.37 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-9H,1-5H3

InChI Key

SHBUACBQPLOMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C=O)F

Origin of Product

United States

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